N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is characterized by its chemical formula C17H15FN2O3 and a CAS Number of 849217-60-3. This compound features a cyclopropane core substituted with both a fluorophenyl and a hydroxyphenyl group, contributing to its unique physical and chemical properties. The presence of the fluorine atom enhances its lipophilicity and potentially its biological activity .
Scientific research involving N-(4-F)-Ph-Cbz primarily focuses on its role as an impurity in Cabozantinib. This includes:
Research indicates that N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide exhibits biological activities that may include:
Several methods have been proposed for synthesizing N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide:
The applications of N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide extend across various domains:
Interaction studies have focused on the compound's binding affinity to biological targets. Preliminary data suggest:
Several compounds share structural similarities with N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide. These include:
Compound Name | Structure | Notable Features |
---|---|---|
N-(4-Chlorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | Similar core structure with chlorine instead of fluorine | Potentially different biological activity due to chlorine substitution |
N-(Phenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | Lacks halogen substitution | May exhibit different pharmacokinetics |
N-(3-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | Fluorine at a different position | Variation in electronic properties affecting activity |
The uniqueness of N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide lies in its specific combination of substituents which may enhance its biological activity compared to similar compounds.